molecular formula C19H23FN2O2 B2773596 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol CAS No. 1251598-64-7

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol

Cat. No. B2773596
CAS RN: 1251598-64-7
M. Wt: 330.403
InChI Key: AXLTZXBVULPBIT-UHFFFAOYSA-N
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Description

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as phenylethanolamines and has been studied for its ability to interact with various biological targets.

Scientific Research Applications

Kinetic Studies of Thionocarbonates with Alicyclic Amines

Research by Castro et al. (2001) on the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines may provide foundational knowledge for understanding the reactivity of structurally similar compounds like "2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol" in various chemical environments. Such insights could be essential for synthetic chemistry applications, particularly in the design and synthesis of new pharmaceuticals or materials (Castro, Leandro, Quesieh, & Santos, 2001).

Radiolabeled Compounds for Neurotransmission Studies

Plenevaux et al. (2000) and related studies on [18F]p-MPPF highlight the use of fluorinated piperazine derivatives in studying the serotonergic neurotransmission system using positron emission tomography (PET). This research demonstrates the potential of fluorinated phenylpiperazines in developing diagnostic tools for neurological conditions, suggesting possible research applications of "2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol" in creating radiolabeled compounds for imaging or therapeutic purposes (Plenevaux et al., 2000).

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-24-16-6-4-5-15(13-16)19(23)14-21-9-11-22(12-10-21)18-8-3-2-7-17(18)20/h2-8,13,19,23H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLTZXBVULPBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol

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